molecular formula C10H10N2O2S B026285 N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 100817-90-1

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B026285
CAS No.: 100817-90-1
M. Wt: 222.27 g/mol
InChI Key: ZLUZZGHIYZIXRE-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, characterized by the presence of a benzene ring fused to a thiazole ring

Biochemical Analysis

Biochemical Properties

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to exhibit anti-cancer activity against several cancer cell lines, suggesting that it interacts with key biomolecules involved in cell proliferation and survival

Cellular Effects

In terms of cellular effects, this compound has been shown to induce G2/M cell cycle arrest in Colo205 cells This suggests that the compound influences cell function by impacting cell signaling pathways and gene expression related to cell cycle regulation

Molecular Mechanism

It has been suggested that the compound may act as a potential small-molecule activator of p53, a protein that plays a crucial role in preventing cancer by regulating the cell cycle and promoting apoptosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the acetylation process . The reaction mixture is then cooled, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is unique due to the presence of a methoxy group at the sixth position of the benzothiazole ring. This structural feature enhances its anti-inflammatory activity and photophysical properties compared to its analogs .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its versatile pharmacological properties. The compound's structure can be represented as follows:

C9H10N2O1S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_1\text{S}

This compound is characterized by the presence of a methoxy group at the 6-position of the benzothiazole ring, which significantly influences its biological activity.

Anticancer Activity

Research has shown that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. A study evaluated the effects of various benzothiazole compounds on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay demonstrated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner, particularly at concentrations of 1, 2, and 4 μM .

Table: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4313.5Induces apoptosis
This compoundA5494.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies assessed its inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), both of which are implicated in neurodegenerative diseases. The results indicated significant inhibition of MAO-B and BuChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, this compound has shown anti-inflammatory effects. Studies using mouse monocyte macrophages (RAW264.7) demonstrated that this compound reduced the expression levels of inflammatory cytokines IL-6 and TNF-α. The enzyme-linked immunosorbent assay (ELISA) results confirmed that treatment with the compound significantly decreased these inflammatory markers .

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been explored extensively. This compound was found to exhibit moderate antibacterial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments focusing on the cytotoxicity of benzothiazole derivatives revealed that modifications in substituents significantly influenced their anticancer activity. For instance, compounds with electron-withdrawing groups showed enhanced potency against lung cancer cell lines .
  • Neuroprotection : In animal models, compounds similar to this compound were tested for their effects on behavior in forced swim tests, revealing reduced immobility times indicative of antidepressant-like effects .
  • Anti-inflammatory Effects : The ability of this compound to modulate inflammatory responses was highlighted in studies where it effectively reduced pro-inflammatory cytokines in macrophage cultures .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUZZGHIYZIXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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